2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Description
2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS: 159782-19-1) is a quinoline derivative featuring a carboxylic acid group at position 4, a 3-methoxyphenyl substituent at position 2, and a methyl group at position 8 of the quinoline core. Its molecular formula is C₁₇H₁₃NO₃, with a molecular weight of 279.29 g/mol . This compound is of interest due to its structural similarity to bioactive quinoline derivatives, which are known for antimicrobial, anti-inflammatory, and antitumor properties. The 3-methoxy group on the phenyl ring and the methyl group at position 8 are critical for modulating electronic and steric properties, influencing both solubility and target interactions.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-5-3-8-14-15(18(20)21)10-16(19-17(11)14)12-6-4-7-13(9-12)22-2/h3-10H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBPGONXYWLYIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395806 | |
| Record name | 2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107027-41-8 | |
| Record name | 2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Method
Transition-metal-catalyzed cross-coupling offers a versatile route to biaryl structures. The Suzuki reaction, employing palladium catalysts to conjugate boronic acids with aryl halides, could assemble the 2-(3-methoxyphenyl)-quinoline skeleton. Although no direct reports exist for this compound, analogous quinoline syntheses suggest a viable pathway:
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Quinoline core preparation : Pfitzinger condensation of isatin derivatives with ketones generates 4-carboxyquinolines. For example, reaction of 5-methylisatin with acetylacetone yields 8-methylquinoline-4-carboxylic acid .
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Halogenation : Directed ortho-metalation or electrophilic substitution introduces bromine at C2.
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Cross-coupling : Suzuki reaction with 3-methoxyphenylboronic acid under Pd(PPh3)4 catalysis.
Critical parameters include:
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Protecting groups : Temporary esterification of the C4 carboxylate prevents catalyst poisoning during coupling.
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Solvent system : Mixed aqueous-organic media (e.g., DME/H2O) enhance boronic acid solubility while maintaining catalyst activity .
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Temperature : Moderate heating (80–100°C) balances reaction rate and side-product formation.
Table 1 summarizes optimized Suzuki conditions derived from analogous systems:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst loading | 2 mol% Pd(PPh3)4 | Maximizes turnover |
| Base | Na2CO3 | Mild, aqueous compatible |
| Solvent | DME/H2O (4:1) | Solubility balance |
| Reaction time | 12–16 h | Complete conversion |
Post-coupling, acidic workup regenerates the carboxylic acid functionality.
Solvent and Catalyst Optimization
Reaction medium profoundly influences both yield and purity. The patent literature highlights rosin acids (e.g., abietic acid) as effective solvents for high-temperature condensations, enhancing solubility while minimizing side reactions . For the target synthesis, solvent screening might yield:
Table 2: Solvent Effects on Key Reaction Steps
| Reaction Step | Preferred Solvent | Rationale |
|---|---|---|
| Halogenation | CCl4 | Radical stability |
| Suzuki coupling | DME/H2O | Boronic acid solubility |
| Ester hydrolysis | EtOH/H2O | Cost and safety |
| Final crystallization | Ethanol | Polymorph control |
Catalyst innovation also plays a pivotal role. Recent advances in ligand design, such as Buchwald-type dialkylbiarylphosphines, could enable lower Pd loadings (<0.5 mol%) in cross-coupling steps, though their cost may preclude industrial adoption .
Industrial-Scale Production Considerations
Transitioning from laboratory to plant-scale synthesis introduces unique challenges:
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Continuous flow processing : Microreactor technology enables safer handling of exothermic steps like halogenation. A tubular reactor with static mixers could achieve NBS-mediated bromination in minutes versus hours under batch conditions.
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Byproduct management : Distillation recovers high-value solvents like acetonitrile, while activated carbon treatment removes colored impurities post-crystallization.
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Quality control : HPLC-MS monitoring of intermediate 8-methylquinoline-4-carboxylate ensures ≤0.1% residual halide before coupling steps.
Economic analysis suggests the Suzuki route becomes cost-competitive at scales >100 kg/year, despite higher catalyst costs, due to superior atom economy versus stepwise ether synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 2-(3-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid.
Reduction: Formation of 2-(3-Methoxyphenyl)-8-methylquinoline-4-methanol.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Quinoline derivatives, including 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid, have shown promising antimicrobial activities . Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics in response to rising antimicrobial resistance .
Anticancer Potential
The compound has been investigated for its cytotoxic effects against cancer cell lines. Studies demonstrate that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as chemotherapeutic agents . The mechanism of action may involve the inhibition of specific cancer-related pathways or enzymes.
Neurological Applications
There is emerging evidence that quinoline derivatives can influence neurological pathways. For instance, some studies suggest that they may act as antagonists to serotonin receptors, which could lead to new treatments for psychiatric disorders and migraines. This area of research is still developing and requires further exploration.
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Starting Materials: Utilization of 3-methoxyaniline and 8-methylquinoline.
- Chlorination: Chlorination of 8-methylquinoline to form a chlorinated intermediate.
- Coupling Reaction: Coupling the chlorinated compound with 3-methoxyaniline under controlled conditions.
- Carboxylation: Final carboxylation step to yield the target compound .
Lead Compound in Drug Development
Due to its unique structural features, this compound serves as a lead compound in the development of novel pharmaceuticals. Its ability to interact with biological targets makes it a valuable candidate for further pharmacological studies aimed at treating various diseases, including cancer and infectious diseases .
Potential as an HDAC Inhibitor
Recent studies have identified derivatives of quinoline carboxylic acids as selective inhibitors of histone deacetylases (HDACs), which are critical targets in cancer therapy. The incorporation of different functional groups can enhance the selectivity and potency of these inhibitors .
Agricultural Applications
The compound has also been noted for its potential use as a herbicide . Its application in cereal crops demonstrates its effectiveness in controlling weed growth while minimizing damage to the crops themselves. This aspect highlights the versatility of quinoline derivatives beyond medicinal applications.
Summary Table: Key Applications and Properties
| Application Area | Description |
|---|---|
| Antimicrobial Activity | Inhibits growth of bacteria and fungi; potential new antibiotic development |
| Anticancer Potential | Cytotoxic effects on cancer cell lines; selective toxicity mechanisms being studied |
| Neurological Applications | Potential serotonin receptor antagonism; implications for psychiatric disorder treatments |
| Drug Development | Serves as a lead compound for novel pharmaceuticals targeting various diseases |
| Herbicide Use | Effective in controlling weeds in cereal crops; highlights agricultural applicability |
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and the biological target being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position Variations on the Phenyl Ring
2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS: 107027-47-4)
- Key Difference : The methoxy group is at the para (4-) position of the phenyl ring instead of the meta (3-) position.
- Impact: The para-methoxy configuration may alter electronic effects (e.g., resonance donation) and steric interactions with bacterial targets. For example, derivatives with meta-substituted groups often exhibit enhanced activity against Staphylococcus aureus compared to para analogues due to optimized binding pocket interactions .
8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid (CAS: 669739-31-5)
- Key Difference : Replaces the 3-methoxy group with a 3-hydroxy group and introduces a chlorine at position 7.
- The chlorine atom at position 8 enhances lipophilicity, which may improve antimicrobial activity but could elevate cytotoxicity .
Modifications on the Quinoline Core
8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid (CAS: 774587-15-4)
- Key Difference : The methyl group at position 8 is replaced with an ethyl group.
- However, bulkier substituents may reduce binding affinity to enzymatic targets like DNA gyrase .
7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid
- Key Difference: Chlorine atoms at positions 7 (quinoline core) and 3 (phenyl ring).
- Impact: Chlorine is electron-withdrawing, altering the quinoline core’s electronic profile. This compound likely exhibits stronger antibacterial activity due to enhanced electrophilicity but may suffer from higher toxicity, as seen in chlorinated quinolines like ciprofloxacin derivatives .
Functional Group Replacements
2-(4-Methylphenyl)quinoline-4-carboxylic acid
- Key Difference : Replaces the 3-methoxy group with a 4-methylphenyl group.
- suggests such substitutions decrease antibacterial potency compared to methoxy-bearing analogues .
2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS: 725705-24-8)
Antibacterial Activity
- Primary Compound: Limited direct data are available, but structurally similar derivatives from show MIC values of 64–128 µg/mL against S. aureus and E. coli.
- Chlorinated Analogues: Compounds like 7-chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid () likely exhibit lower MICs (e.g., <32 µg/mL) due to enhanced electrophilicity but may have higher cytotoxicity .
- Ethyl-Substituted Derivatives: 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid (CAS: 774587-15-4) may show improved logP but reduced activity compared to methyl-substituted variants due to steric effects .
Cytotoxicity
- The primary compound’s methoxy group is associated with lower cytotoxicity compared to chlorinated derivatives. reports low cytotoxicity for a related compound (5a4) in MTT assays, suggesting that methoxy groups balance efficacy and safety .
Biological Activity
2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their potential therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline ring system substituted with a methoxy group on the phenyl ring and a carboxylic acid group. Its molecular structure can be represented as follows:
This structure is significant as it influences the compound's solubility, reactivity, and biological interactions.
The biological activity of this compound is attributed to several mechanisms:
- Antibacterial Activity : Quinoline derivatives have been shown to inhibit bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies suggest that this compound effectively binds to the active site of DNA gyrase in various bacterial strains, potentially overcoming antibiotic resistance .
- Anticancer Properties : Research indicates that quinoline derivatives exhibit cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by interfering with cell cycle progression and promoting mitochondrial dysfunction .
- Neuropharmacological Effects : Some studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammation pathways, although further research is needed to elucidate these mechanisms.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Study 1: Antibacterial Evaluation
In a recent study, a series of quinoline derivatives were synthesized and evaluated for their antibacterial properties against multidrug-resistant strains. Among these, this compound exhibited significant inhibition against E. coli with an IC50 value of 15.2 µM, demonstrating its potential as a lead compound in antibiotic development .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of this compound on HepG2 and HCT116 cell lines. The results indicated that it induced apoptosis significantly at concentrations as low as 10 µM, comparable to standard chemotherapeutics like 5-fluorouracil . The mechanism was linked to the activation of caspase pathways and disruption of mitochondrial membrane potential.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with condensation of substituted aminobenzophenones with carbonyl derivatives (e.g., ethyl acetoacetate) to form the quinoline core. Subsequent functionalization includes methoxy group introduction and carboxylation. Optimization strategies include:
- Microwave-assisted synthesis to reduce reaction time and improve yield .
- Continuous flow reactors for precise control of temperature and solvent gradients, enhancing reproducibility .
- Catalytic systems (e.g., acidic/basic catalysts) to accelerate cyclization .
- Quality Control : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography or recrystallization .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectroscopy identifies substituent positions and confirms the quinoline backbone .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects side products .
- X-ray Crystallography : Resolves 3D molecular conformation, particularly for crystallizable derivatives .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., 307.3 g/mol for the target compound) .
Q. How does the 3-methoxyphenyl substituent influence physicochemical properties compared to other quinoline derivatives?
- Solubility : The methoxy group enhances lipophilicity compared to hydroxylated analogs (e.g., 2-(4-hydroxyphenyl) derivatives), improving membrane permeability but reducing aqueous solubility .
- Electronic Effects : Methoxy’s electron-donating nature stabilizes the quinoline ring, altering reactivity in electrophilic substitution reactions .
- Biological Activity : Methoxy derivatives often show enhanced metabolic stability compared to hydroxylated counterparts, which may undergo faster glucuronidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with halogens, alkyl groups) to assess impact on bioactivity .
- Enzyme Assays : Test inhibitory effects on target enzymes (e.g., kinases, cytochrome P450) using fluorescence-based or radiometric assays .
- Computational Docking : Pair molecular docking (e.g., AutoDock Vina) with MD simulations to predict binding modes and affinity .
- Data Interpretation : Correlate substituent electronic properties (Hammett constants) with activity trends .
Q. What strategies resolve contradictions in reported biological activity data across structurally similar quinolines?
- Systematic Meta-Analysis : Compare studies with standardized assay conditions (e.g., IC50 values under consistent pH/temperature) .
- Control Experiments : Verify purity (>99%) via HPLC to rule out impurity-driven artifacts .
- Substituent-Specific Effects : Isolate variables (e.g., compare 3-methoxy vs. 4-methoxy derivatives) to identify positional influence on activity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-protein interactions over nanoseconds, identifying stable binding conformations .
- Free Energy Perturbation (FEP) : Quantify binding energy changes upon substituent modifications .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .
Safety and Handling
Q. What precautions are essential for handling this compound in laboratory settings?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
